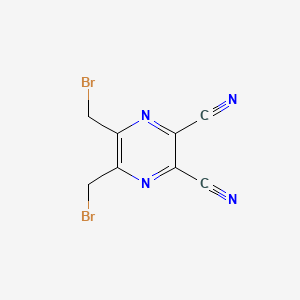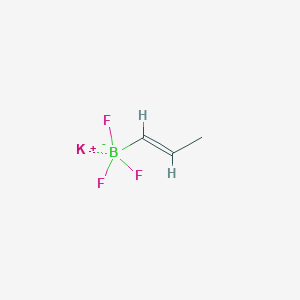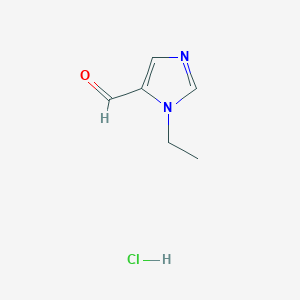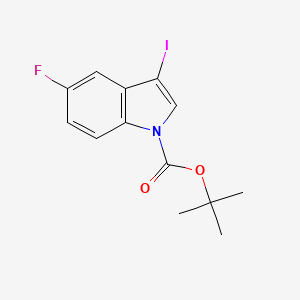
Methyl 3-acetyl-4-fluorobenzoate
Vue d'ensemble
Description
“Methyl 3-acetyl-4-fluorobenzoate” is a chemical compound with the CAS Number: 1059549-72-2 . It has a molecular weight of 196.18 . The IUPAC name for this compound is methyl 4-acetyl-3-fluorobenzoate . It is a solid substance .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C10H9FO3/c1-6(12)8-4-3-7(5-9(8)11)10(13)14-2/h3-5H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Applications De Recherche Scientifique
Antimicrobial and Antifungal Properties
Methyl 3-acetyl-4-fluorobenzoate, through its derivatives, has shown significant antimicrobial and antifungal properties. For instance, hydrazide-hydrazones and oxadiazoles derived from 4-fluorobenzoic acid hydrazide demonstrated inhibitory activities against pathogens like Candida and various clinical fungi, revealing potential in antifungal drug development (Koçyiğit-Kaymakçıoğlu et al., 2012).
Radiochemistry and Brain Research
Carbon-11- and fluorine-18-labeled forms of related compounds, such as 1-methyl-4-piperidyl-4'-fluorobenzoate, were synthesized as possible substrates for studying brain enzymes like acetylcholinesterase. However, their in vivo studies in mice indicated that they are not suitable as radiotracers for this purpose, highlighting the complexity of developing brain-specific imaging agents (Bormans et al., 1996).
Anti-inflammatory and Antioxidant Activities
Compounds derived from this compound have been evaluated for their anti-inflammatory, cytotoxic, and antioxidant activities. Certain derivatives showed strong inhibition of inflammatory markers in mammalian cells, suggesting potential therapeutic applications in inflammation-related conditions (Koçyiğit-Kaymakçıoğlu et al., 2012).
Biodegradation and Environmental Research
Studies on fluorobenzoates, analogs of this compound, have been crucial in understanding biodegradation pathways. The anaerobic transformation of phenol to benzoate, for example, was elucidated using fluorinated analogs, providing insights into environmental bioremediation processes (Genthner et al., 1989).
Insecticidal Properties
Derivatives of this compound have also been studied for their insecticidal properties, particularly against species like Aedes aegypti. Certain compounds showed high levels of larvicidal and biting deterrent activities, indicating potential applications in pest control (Tabanca et al., 2013).
Mécanisme D'action
Mode of Action
It’s known that fluorinated compounds often interact with their targets via mechanisms such as free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
The biochemical pathways affected by Methyl 3-acetyl-4-fluorobenzoate are currently unknown. It’s worth noting that fluorinated compounds can influence a variety of biochemical pathways, including those involved in microbial degradation .
Pharmacokinetics
The compound’s molecular weight is 19618 g/mol , which may influence its bioavailability and pharmacokinetic profile .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information on how environmental factors influence the action of this compound is currently lacking .
Propriétés
IUPAC Name |
methyl 3-acetyl-4-fluorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO3/c1-6(12)8-5-7(10(13)14-2)3-4-9(8)11/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUACGIJGQLBVJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)C(=O)OC)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Trifluoromethyl)-1H-benzo[d]imidazol-4-amine](/img/structure/B3040333.png)


![3-hydroxy-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B3040337.png)

![[(2R,3S,4S,5R,6S)-3,4-Diacetyloxy-6-(4-methylphenyl)sulfanyl-5-phenylmethoxyoxan-2-yl]methyl acetate](/img/structure/B3040339.png)







![(1R,6S)-3-Methyl-3,7-diazabicyclo[4.2.0]octane](/img/structure/B3040355.png)